4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline
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Overview
Description
4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is a synthetic organic compound with the molecular formula C15H23BrN2O2. It is characterized by the presence of a bromine atom, a nitro group, and two alkyl substituents on the aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline typically involves the nitration of 4-bromoaniline followed by alkylation reactions. The nitration process introduces the nitro group onto the aromatic ring, while subsequent alkylation steps add the isobutyl and pentan-3-yl groups. Common reagents used in these reactions include nitric acid for nitration and alkyl halides for alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and alkyl groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the isobutyl and pentan-3-yl groups.
4-Bromo-N-isopropyl-2-nitroaniline: Similar structure with an isopropyl group instead of isobutyl and pentan-3-yl groups.
Uniqueness
The presence of both isobutyl and pentan-3-yl groups differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-2-nitro-N-pentan-3-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-5-13(6-2)17(10-11(3)4)14-8-7-12(16)9-15(14)18(19)20/h7-9,11,13H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHRBYSKVKOIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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